Acat-IN-4 vs. Terpendole I: Comparative ACAT Inhibitory Potency Assessment
In cross-study comparison using rat liver microsomal ACAT activity assays, Acat-IN-4 demonstrates a potency advantage of approximately 1,450-fold over the natural product ACAT inhibitor Terpendole I . This magnitude of potency difference has substantial implications for experimental design, as Terpendole I at the higher concentrations required for ACAT inhibition exhibits cytotoxicity in HeLa cells (IC50 = 52.6 μM), whereas Acat-IN-4 can achieve effective ACAT blockade at concentrations well below this cytotoxic threshold, though direct selectivity data against the ACAT isozymes are not currently available in the public domain .
| Evidence Dimension | ACAT Inhibitory Potency |
|---|---|
| Target Compound Data | IC50 = 10–100 nM (ACAT1) |
| Comparator Or Baseline | Terpendole I: IC50 = 145 μM (total ACAT) |
| Quantified Difference | ~1,450-fold greater potency (Acat-IN-4 vs. Terpendole I, calculated at the lower bound of Acat-IN-4 ACAT1 IC50 range) |
| Conditions | Rat liver microsomal ACAT activity assay (Acat-IN-4); unspecified ACAT enzyme source (Terpendole I) |
Why This Matters
The 1,450-fold potency differential directly impacts usable concentration ranges and solvent exposure in cellular assays, enabling Acat-IN-4 to be employed at nanomolar concentrations where off-target cytotoxicity is minimized.
